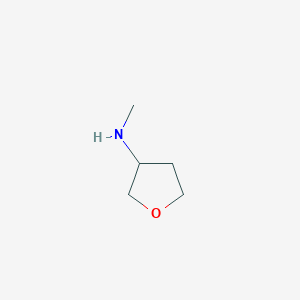![molecular formula C7H16Cl2N2 B1322759 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride CAS No. 52321-18-3](/img/structure/B1322759.png)
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride is a bicyclic organic compound with the molecular formula C7H16Cl2N2. It is a derivative of diazabicyclo[2.2.2]octane, commonly known as DABCO, with a methyl group attached to the nitrogen atom. This compound is often used as a catalyst in organic synthesis due to its strong nucleophilic and basic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride typically involves the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product. The reaction conditions often include temperatures ranging from 150°C to 250°C and pressures around 392 kPa .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified through crystallization and recrystallization techniques to achieve high purity levels.
化学反応の分析
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Catalytic Reactions: It is used as a catalyst in various organic reactions, such as the Baylis-Hillman reaction and Michael addition.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, acyl halides, and activated alkenes. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in substitution reactions, the product is typically an alkylated or acylated derivative of the starting material.
科学的研究の応用
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride has a wide range of applications in scientific research, including:
Biology: It is used in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride involves its strong nucleophilic and basic properties. It can donate electron pairs to electrophilic centers in organic molecules, facilitating various chemical reactions. The compound can also stabilize transition states and intermediates, enhancing the reaction rate and selectivity .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound without the methyl group, commonly used as a catalyst in organic synthesis.
2,5-Diazabicyclo[2.2.2]octane: Another similar compound with different substitution patterns on the bicyclic structure.
Uniqueness
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride is unique due to the presence of the methyl group, which enhances its nucleophilicity and basicity compared to other diazabicyclo[2.2.2]octane derivatives. This makes it a more effective catalyst in certain organic reactions, providing higher yields and selectivity .
特性
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-6-2-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQETQSWLPAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52321-18-3 |
Source


|
| Record name | 2-methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
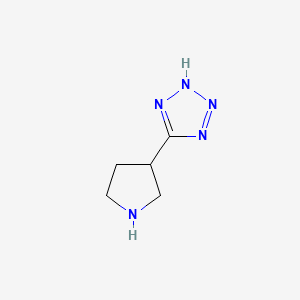
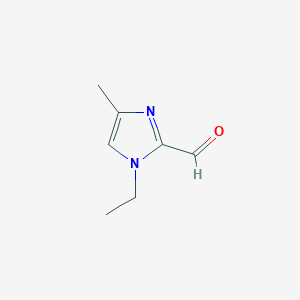
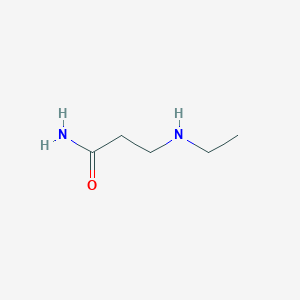
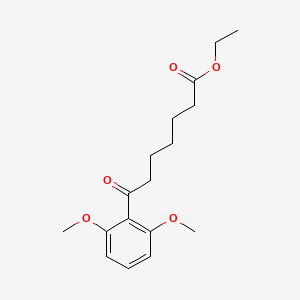

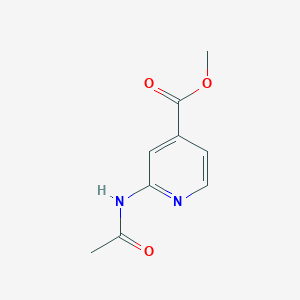

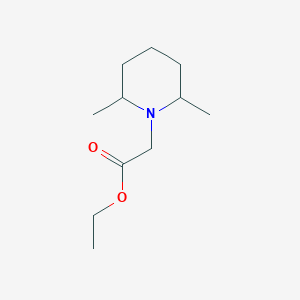
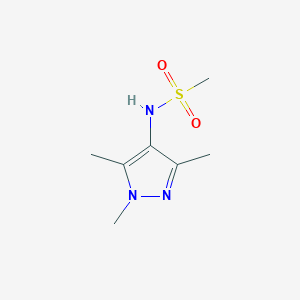

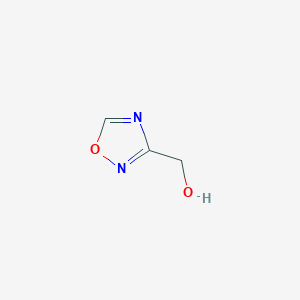
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)
